molecular formula C15H10Cl2N2O B5480429 3-(2,5-dichlorophenyl)-2-methyl-4(3H)-quinazolinone CAS No. 54681-83-3

3-(2,5-dichlorophenyl)-2-methyl-4(3H)-quinazolinone

Cat. No.: B5480429
CAS No.: 54681-83-3
M. Wt: 305.2 g/mol
InChI Key: XCDGNQCQHRLLAF-UHFFFAOYSA-N
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Description

3-(2,5-Dichlorophenyl)-2-methyl-4(3H)-quinazolinone is a synthetic quinazolinone derivative intended for research and development purposes. This compound is provided exclusively for Research Use Only and is not intended for diagnostic or therapeutic applications. Quinazolinones are a significant class of heterocyclic compounds in medicinal chemistry, known to exhibit a wide spectrum of biological activities. Researchers are exploring their potential in various fields. For instance, structurally similar 8-(picolinamide)-substituted coumarin compounds have been identified as potent and selective inhibitors of the Sirtuin 2 (SIRT2) enzyme . SIRT2 inhibition is a investigated therapeutic strategy for conditions such as Parkinson's disease, neurodegenerative disorders, and cancers characterized by SIRT2 overexpression . Furthermore, other quinazolinone derivatives have been reported to possess fungicidal activity, suggesting potential applications in agricultural chemistry . The specific research applications and mechanism of action for this compound are subject to ongoing investigation. Researchers should consult the current scientific literature for the latest findings on this compound's profile.

Properties

IUPAC Name

3-(2,5-dichlorophenyl)-2-methylquinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10Cl2N2O/c1-9-18-13-5-3-2-4-11(13)15(20)19(9)14-8-10(16)6-7-12(14)17/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCDGNQCQHRLLAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=O)N1C3=C(C=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50203140
Record name 4(3H)-Quinazolinone, 3-(2,5-dichlorophenyl)-2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50203140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54681-83-3
Record name 4(3H)-Quinazolinone, 3-(2,5-dichlorophenyl)-2-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054681833
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4(3H)-Quinazolinone, 3-(2,5-dichlorophenyl)-2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50203140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,5-dichlorophenyl)-2-methyl-4(3H)-quinazolinone typically involves the condensation of 2-amino-5-chlorobenzophenone with formamide under acidic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the quinazolinone ring.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using similar condensation reactions, with optimization for yield and purity.

Chemical Reactions Analysis

Substitution Reactions

Reaction Type Reagents/Conditions Products Key Observations
Nucleophilic substitutionNaOH, K₂CO₃, nucleophiles (e.g., NH₂⁻, SH⁻)Substituted phenylquinazolinonesChlorine atoms in positions para to activating groups may react preferentially .
HydrolysisHCl/H₂O or NaOH/H₂OAmines or carboxylic acidsHydrolysis of the quinazolinone core under acidic/basic conditions may yield corresponding amines and acids .

Oxidation and Reduction

The quinazolinone core is susceptible to oxidation/reduction, potentially altering its biological activity.

Reaction Type Reagents/Conditions Products Key Observations
OxidationH₂O₂, KMnO₄Oxidized quinazolinone derivativesOxidation may lead to ring expansion or formation of reactive intermediates .
ReductionLiAlH₄, NaBH₄Reduced quinazolinone derivativesReduction could yield dihydroquinazolinone intermediates .

Hydrolysis

Hydrolysis of the quinazolinone ring typically requires harsh acidic or basic conditions.

Reaction Type Reagents/Conditions Products Key Observations
Acidic hydrolysisHCl, heatAmines and carboxylic acidsThe quinazolinone core may cleave to form primary amines and carboxylic acids .
Basic hydrolysisNaOH, heatAmines and carboxylic acidsSimilar to acidic hydrolysis but may involve different intermediates.

Cyclization and Condensation

The compound may participate in cyclization reactions with aldehydes or ketones, forming extended heterocycles.

Reaction Type Reagents/Conditions Products Key Observations
Condensation with aldehydesBenzaldehyde derivatives, refluxing ethanolSubstituted benzylidene derivativesNucleophilic attack of the amino group on aldehyde carbonyls, followed by dehydration .
Microwave-assisted cyclizationHeteropolyacids (e.g., H₃PW₁₂O₄₀), microwave irradiationFused heterocyclesSolvent-free conditions and microwaves may accelerate cyclization .

Alkylation and Addition Reactions

The nitrogen atoms and double bonds in the quinazolinone core can undergo alkylation or addition reactions.

Reaction Type Reagents/Conditions Products Key Observations
AlkylationAlkyl halides, alkaliN-alkylquinazolinonesAlkylation occurs primarily at the nitrogen atoms, forming stable salts .
Addition across 3,4-double bondGrignard reagents, LiAlH₄3,4-DihydroquinazolinonesThe 3,4-double bond is reactive toward anionic reagents, forming addition products .

Mechanistic Insights

  • Substitution Pathways : The dichlorophenyl group’s reactivity depends on the electronic environment. Chlorines in positions activated by electron-withdrawing groups (e.g., nitro, carbonyl) may substitute more readily.

  • Radical Pathways : Some oxidation reactions (e.g., with H₂O₂) may proceed via radical intermediates, as observed in related quinazolinone syntheses .

  • Stability : The quinazolinone core’s stability under hydrolytic conditions depends on substituents. Electron-donating groups may enhance resistance to hydrolysis.

Scientific Research Applications

Antimicrobial Activity

Quinazolinones, including 3-(2,5-dichlorophenyl)-2-methyl-4(3H)-quinazolinone, have shown significant antimicrobial properties. Research indicates that various derivatives exhibit activity against both gram-positive and gram-negative bacteria. For instance:

  • Study Findings : A series of novel quinazolinone derivatives were synthesized and evaluated for their antibacterial effects. The results demonstrated that compounds with specific substitutions on the phenyl ring displayed enhanced antibacterial activity, particularly against gram-negative bacteria .
  • Case Study : In one study, compounds similar to this compound were tested against multiple bacterial strains, revealing a broad spectrum of activity and establishing this scaffold as a promising candidate for new antibacterial agents .

Antiviral Properties

The antiviral potential of quinazolinone derivatives has also been explored extensively.

  • Research Insights : Certain derivatives have been found to possess moderate to good antiviral activity. For example, a study highlighted that specific quinazolinone compounds could inhibit virus proliferation by enhancing the activity of defensive enzymes within host cells .
  • Mechanism of Action : The antiviral action is believed to involve the upregulation of pathogenesis-related proteins (PRs), which play a crucial role in the plant defense mechanism against viral infections .

Antimalarial Activity

The antimalarial properties of quinazolinones are particularly noteworthy given the ongoing global fight against malaria.

  • Evaluation Results : In vivo studies demonstrated that certain 2,3-disubstituted quinazolinones exhibited significant antimalarial activities in mice infected with Plasmodium berghei. Compounds derived from this class showed mean percentage suppression rates significantly higher than controls, indicating their potential as therapeutic agents against malaria .
  • Case Study : Specific compounds within this category displayed suppression rates of up to 72.86%, showcasing their efficacy and potential for development into new antimalarial drugs .

Anticancer Applications

The anticancer potential of quinazolinones has been a focal point in medicinal chemistry.

  • Cytotoxic Activity : Various studies have reported that quinazolinones can induce cytotoxic effects on cancer cell lines, making them candidates for further development as anticancer agents. These compounds have been shown to inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest .
  • Research Findings : One notable study indicated that derivatives similar to this compound exhibited promising anticancer activities against different cancer cell lines, emphasizing their potential in cancer therapy .

Summary Table of Biological Activities

Biological ActivityReferenceKey Findings
Antimicrobial Broad spectrum activity against gram-positive and gram-negative bacteria.
Antiviral Moderate to good activity; enhances host defense mechanisms.
Antimalarial Significant suppression rates in Plasmodium berghei models; up to 72.86% suppression.
Anticancer Induces cytotoxicity; inhibits tumor growth across various cancer cell lines.

Mechanism of Action

The mechanism of action of 3-(2,5-dichlorophenyl)-2-methyl-4(3H)-quinazolinone involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes and receptors, leading to its biological effects. The exact pathways and targets are still under investigation, but it is known to interfere with cellular processes such as DNA synthesis and cell division.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The biological and chemical profiles of quinazolinones are influenced by substituents at positions 2, 3, and 5. Below is a comparative analysis of key analogs:

Compound Name Substituents (Position) Molecular Formula Key Properties/Activities Reference
3-(2,5-Dichlorophenyl)-2-methyl-4(3H)-quinazolinone 2-CH₃, 3-(2,5-Cl₂C₆H₃) C₁₅H₁₀Cl₂N₂O Antitumor, antimicrobial (hypothetical)* N/A
QNZ-2 (Table 2, ) 3-(2,5-dimethoxyphenyl), 8-CH₃ C₁₇H₁₆N₂O₃ Antibacterial (MIC: 8–32 µg/mL)
UR-9825 () 7-Cl, 3-(2,4-difluorophenyl-triazolyl) C₂₀H₁₄ClF₂N₅O₂ Antifungal (superior to fluconazole)
Quinconazole () 3-(2,4-Cl₂C₆H₃), 2-triazolyl C₁₅H₉Cl₂N₅O Agricultural fungicide
3-(3,5-Dimethyl-4-hydroxyphenyl)-2-methyl-4(3H)-quinazolinone () 3-(3,5-(CH₃)₂-4-OHC₆H₂), 2-CH₃ C₁₇H₁₆N₂O₂ High toxicity (rat LD₅₀: 230 mg/kg)

Structure-Activity Relationships (SAR)

  • Position 2 : Methyl groups (e.g., 2-CH₃) improve metabolic stability but may reduce polarity, affecting solubility. Thioether substituents (e.g., 2-benzylmercapto) enhance antitumor activity .
  • Position 3 : Aryl groups with electron-withdrawing substituents (e.g., Cl, F) boost antifungal and antibacterial potency. For example, UR-9825’s 2,4-difluorophenyl group increases lipophilicity and target affinity .
  • Position 7 : Halogenation (Cl or F) at position 7 significantly enhances antifungal activity, as seen in UR-9825 .

Biological Activity

3-(2,5-Dichlorophenyl)-2-methyl-4(3H)-quinazolinone is a member of the quinazolinone family, which has garnered attention for its diverse biological activities. This compound features a fused bicyclic structure that includes a benzene and a pyrimidine ring, contributing to its pharmacological potential. The presence of chlorine substituents enhances its reactivity and biological profile, making it a candidate for further research in medicinal chemistry.

  • Molecular Formula : C12H8Cl2N2O
  • Molecular Weight : Approximately 339.6 g/mol
  • Structure : The compound consists of a quinazolinone core with dichlorophenyl and methyl substitutions, which are crucial for its biological activity.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

  • Antimicrobial Activity :
    • The compound has shown significant antibacterial effects against various strains, including methicillin-resistant Staphylococcus aureus (MRSA). Its mechanism often involves inhibition of key enzymes like penicillin-binding proteins (PBPs), which are critical for bacterial cell wall synthesis .
    • A study highlighted that derivatives of quinazolinones can synergize with existing antibiotics, enhancing their efficacy against resistant strains .
  • Anticancer Properties :
    • Quinazolinones have been reported to possess cytotoxic effects against cancer cell lines. For instance, compounds similar to this compound demonstrated significant cytotoxicity in assays involving prostate (PC3), breast (MCF-7), and colon (HT-29) cancer cell lines .
    • The IC50 values for some derivatives were reported as low as 10 µM, indicating potent activity against these cancer cells .
  • Mechanism of Action :
    • The biological activity is attributed to the compound's ability to interact with specific molecular targets. It may inhibit enzyme activity by binding to active or allosteric sites, altering enzyme conformation and function. This modulation can affect various cellular processes, including apoptosis in cancer cells and cell wall synthesis in bacteria .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of quinazolinones. Studies have identified key structural features that influence their antimicrobial and anticancer properties:

Compound NameStructural FeaturesBiological Activity
7-Chloro-3-(2,5-dichlorophenyl)-2-methylquinazolin-4(3H)-oneChlorine and dichlorophenyl substitutionsAntimicrobial and anticancer
2-Methyl-4(3H)-quinazolinoneBasic framework without substitutionsLower biological activity
3-(3,4-Dichlorophenyl)-2-methylquinazolin-4(3H)-oneLacks chloro at the 7-positionSimilar activity profile

The dual substitution pattern in this compound enhances its reactivity compared to simpler analogs.

Case Studies

  • Antibacterial Synergy : In vitro studies demonstrated that when combined with piperacillin-tazobactam, certain quinazolinone derivatives could effectively kill MRSA strains that were otherwise resistant to treatment .
  • Cytotoxicity Evaluation : A series of quinazolinone-thiazole hybrids were synthesized and evaluated for their cytotoxic effects on multiple cancer cell lines. Notably, some compounds exhibited dose-dependent inhibition of cell growth with IC50 values indicating significant potency against targeted cells .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(2,5-dichlorophenyl)-2-methyl-4(3H)-quinazolinone, and how do reaction conditions influence yield?

  • Methodology : Microwave-assisted cyclocondensation using heteropolyacid catalysts (e.g., phosphotungstic acid) under solvent-free conditions is a high-yield method (~85–90%). Key parameters include microwave power (300–500 W), reaction time (5–10 min), and catalyst loading (5–10 mol%). Traditional reflux methods with triethyl orthobenzoate or acyl chlorides require longer durations (6–12 hours) and yield ~60–70% . Purification via column chromatography (silica gel, ethyl acetate/hexane) is critical for isolating the pure product.

Q. How is structural characterization performed for this compound?

  • Methodology :

  • IR Spectroscopy : Confirm carbonyl (C=O) stretching at ~1673 cm⁻¹ and aromatic C-Cl vibrations at ~750–800 cm⁻¹ .
  • NMR Spectroscopy : ¹H-NMR identifies substituent environments (e.g., δ 8.43 ppm for aromatic protons adjacent to dichlorophenyl groups). ¹³C-NMR confirms carbonyl carbons at ~165 ppm and aromatic carbons adjacent to chlorine atoms at ~133–134 ppm .
  • Elemental Analysis : Validate molecular formula (e.g., C₁₄H₈Cl₂N₂O) with <0.5% deviation .

Q. What in vitro pharmacological screening models are used to assess biological activity?

  • Methodology :

  • Anti-inflammatory assays : Inhibit COX-2 or LOX enzymes using ELISA kits, with IC₅₀ values compared to standard drugs (e.g., celecoxib) .
  • Antimicrobial testing : Disc diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), reporting minimum inhibitory concentrations (MICs) .
  • Anti-endotoxic activity : Measure TNF-α and NO suppression in LPS-induced macrophage models (e.g., RAW 264.7 cells) via ELISA .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced bioactivity?

  • Methodology :

  • Substituent modification : Replace the 2-methyl group with bulkier alkyl/aryl groups (e.g., ethyl, phenyl) to enhance hydrophobic interactions with target proteins. For example, 2-phenyl analogs show 2–3x higher COX-2 inhibition .
  • Halogen positioning : Compare 2,5-dichloro vs. 3,4-dichloro substitution; the former improves metabolic stability due to reduced CYP450 interactions .
  • Hybrid analogs : Introduce triazole or indazole moieties at position 3 to enhance antiproliferative activity (e.g., IC₅₀ = 12 µM in MCF-7 cells) .

Q. What strategies reconcile contradictions in toxicity data across studies?

  • Methodology :

  • Dose-dependent analysis : Compare acute toxicity (e.g., intraperitoneal LD₅₀ >800 mg/kg in mice vs. oral LD₅₀ = 230 mg/kg in rats ) by normalizing routes (e.g., convert intraperitoneal to oral equivalence using allometric scaling).
  • Species-specific metabolism : Evaluate hepatic CYP450 isoform differences (e.g., rat CYP3A1 vs. human CYP3A4) using microsomal incubation assays .
  • Long-term toxicity : Conduct 28-day subchronic studies in rodents to assess cumulative effects on renal/hepatic function .

Q. How can reaction conditions be optimized for scalable synthesis?

  • Methodology :

  • Catalyst recycling : Heteropolyacids (e.g., H₃PW₁₂O₄₀) can be reused 3–4 times without significant yield drop (85% → 78%) via filtration and drying .
  • Solvent selection : Replace toxic solvents (e.g., DMF) with biodegradable alternatives (e.g., cyclopentyl methyl ether) to improve Green Chemistry metrics .
  • Flow chemistry : Continuous microwave reactors reduce batch variability and improve throughput (95% purity at 10 g/hour scale) .

Q. What advanced techniques characterize solid-state physicochemical properties?

  • Methodology :

  • Single-crystal XRD : Resolve π-stacking interactions (e.g., 3.5 Å spacing between quinazolinone rings) and hydrogen-bonding networks .
  • Hirshfeld surface analysis : Quantify intermolecular contacts (e.g., Cl···H interactions = 12% of surface area) to predict solubility .
  • DSC/TGA : Determine melting point (110–115°C) and thermal stability (decomposition >250°C) for formulation studies .

Q. How can computational modeling guide the design of less toxic derivatives?

  • Methodology :

  • ADMET prediction : Use QSAR models (e.g., SwissADME) to prioritize analogs with lower hepatotoxicity (e.g., Ames test negativity) .
  • Molecular docking : Identify off-target binding (e.g., hERG channel inhibition) and modify substituents to reduce affinity (e.g., replace Cl with CF₃) .
  • Metabolite simulation : Predict Phase I metabolites (e.g., hydroxylation at position 6) using Schrödinger’s MetaSite .

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